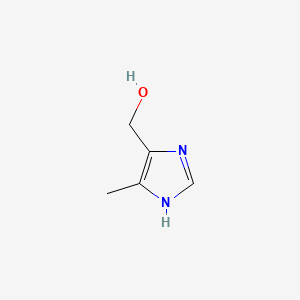

1H-Imidazole-4-methanol, 5-methyl-

Description

Contextualizing the Imidazole (B134444) Core Structure in Chemical and Biological Systems

The imidazole ring is a five-membered planar heterocycle containing two non-adjacent nitrogen atoms. researchgate.net First synthesized by Heinrich Debus in 1858, this aromatic ring system is a cornerstone in both chemistry and biology. nih.gov Its aromaticity is due to a sextet of π-electrons, which imparts significant stability. nih.gov Imidazole is amphoteric, meaning it can act as both an acid and a base. The sp2-hybridized nitrogen atom (N-3) is basic, while the N-1 nitrogen is weakly acidic. nih.gov This dual reactivity is crucial to its function in many chemical systems.

The imidazole moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of biologically active compounds. nih.gov This prevalence is largely due to its ability to engage in various noncovalent interactions, such as hydrogen bonding (acting as both a donor and acceptor), coordination with metal ions, and π-π stacking. nih.govnih.gov

The most prominent example of its biological significance is its presence in the amino acid histidine. wikipedia.org The imidazole side chain of histidine is vital for the catalytic activity of many enzymes and for the oxygen-binding capacity of proteins like hemoglobin. nih.govwikipedia.org Furthermore, the decarboxylation of histidine yields histamine, a key signaling molecule involved in allergic responses and other physiological processes. wikipedia.org The imidazole ring is also a fundamental component of larger biomolecules like purines, which form the basis of DNA and RNA. researchgate.net

The versatility of the imidazole nucleus has led to its incorporation into numerous pharmaceuticals with a wide range of activities, including antifungal, antibacterial, anticancer, and antihypertensive agents. researchgate.netnih.govwikipedia.org

Significance of Hydroxymethyl and Methyl Substituents in Imidazole Derivatives

The properties and reactivity of the imidazole core can be finely tuned by the addition of various substituents. In 1H-Imidazole-4-methanol, 5-methyl-, the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups play a significant role in modifying the parent imidazole structure.

The hydroxymethyl group , a primary alcohol, introduces a site for hydrogen bonding and potential further chemical modification. nih.govnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a donor. This functional group can increase the polarity and water solubility of the molecule compared to an unsubstituted imidazole. The hydroxymethyl group is a key feature in precursors for more complex molecules, for instance, in the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in catalysis. nih.govwisconsin.edu

The methyl group is a simple alkyl substituent that can influence the electronic properties and steric profile of the imidazole ring. Methyl groups are electron-donating, which can increase the basicity of the imidazole ring compared to the unsubstituted parent compound. wikipedia.org The position of the methyl group is also crucial. In asymmetrically substituted imidazoles, methylation can lead to the formation of tautomers, such as 4-methylimidazole (B133652) and 5-methylimidazole, which can exist in a rapid equilibrium. mdpi.com However, in 1H-Imidazole-4-methanol, 5-methyl-, the substitution pattern is fixed. The introduction of a methyl group can also impact the biological activity of imidazole-containing compounds; in some cases, it has been shown to reduce antitumor activity, possibly by altering the planarity of the imidazole structure. nih.gov

The combination of both a hydroxymethyl and a methyl group on the imidazole scaffold creates a molecule with specific steric and electronic properties, making it a useful intermediate in the synthesis of targeted pharmaceutical agents and for proteomics research. scbt.comindiarawmaterial.com

Historical Overview of Research on Methylated Imidazole Methanols

Research into imidazole derivatives began not long after the initial synthesis of imidazole itself in 1858. researchgate.netnih.gov The exploration of substituted imidazoles quickly followed, with chemists investigating how different functional groups alter the ring's properties.

The synthesis of methylated imidazoles has been a subject of study for many years. One of the common methods for preparing N-methylated imidazoles is through the acid-catalyzed methylation of imidazole with methanol (B129727). wikipedia.org Another classic method is the Radziszewski reaction, which can produce C-substituted imidazoles from a glyoxal, an aldehyde, ammonia (B1221849), and in the case of methylated derivatives, methylamine. wikipedia.org

The synthesis of specific methylated imidazole methanols, such as isomers of the title compound, has been documented in chemical literature and patents. For example, a method for synthesizing (1-methyl-1H-imidazol-5-yl)methanol involves the reduction of the corresponding carboxylic acid ethyl ester using lithium aluminum hydride. chemicalbook.com

The development of synthetic routes to compounds like 5-methyl-1H-imidazole-4-carboxylic acid, a potential precursor to 1H-Imidazole-4-methanol, 5-methyl-, has also been described. prepchem.com These synthetic efforts have been driven by the need for specific building blocks in drug discovery and materials science. The hydrochloride salt of 4-methyl-5-hydroxymethylimidazole has been known for some time and is commercially available, indicating its utility in research. nih.govbldpharm.com

Current Research Landscape and Future Directions for 1H-Imidazole-4-methanol, 5-methyl-

Currently, 1H-Imidazole-4-methanol, 5-methyl- is recognized primarily as a valuable chemical intermediate. Its applications are found in proteomics research and as a building block in pharmaceutical synthesis. scbt.comindiarawmaterial.com Specifically, it has been identified as a component for creating biologically active compounds, including those with potential antifungal properties. indiarawmaterial.com

The development of analytical methods, such as reverse-phase high-performance liquid chromatography (HPLC), for the separation and analysis of 1H-Imidazole-4-methanol, 5-methyl- underscores its relevance in modern chemical research. sielc.com Such methods are scalable and can be used for preparative separation to isolate impurities or for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound. sielc.com

Future research is likely to continue leveraging 1H-Imidazole-4-methanol, 5-methyl- as a scaffold for the synthesis of novel compounds with specific biological targets. The field of medicinal chemistry is constantly in search of new molecular entities, and the substituted imidazole framework of this compound offers a versatile starting point. For instance, related structures like 4-methyl-5-imidazole carbaldehydes are actively being used as precursors for new imidazolium (B1220033) derivatives and other heterocyclic systems with potential biological activities. researchgate.net Given the established importance of the imidazole core in drug design, derivatives of 1H-Imidazole-4-methanol, 5-methyl- may be explored for a variety of therapeutic areas, building upon the vast existing knowledge of imidazole-based pharmaceuticals. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-methyl-1H-imidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJZCJSXNZZMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067487 | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-87-1 | |

| Record name | 4-(Hydroxymethyl)-5-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29636-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-imidazole-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1h Imidazole 4 Methanol, 5 Methyl

Strategies for Imidazole (B134444) Ring Formation in the Synthesis of 1H-Imidazole-4-methanol, 5-methyl-

The construction of the imidazole nucleus is the foundational step in the synthesis of 1H-Imidazole-4-methanol, 5-methyl-. Various classical and modern methods have been developed to form this heterocyclic ring, primarily through condensation and cyclization reactions.

Condensation Reactions in Imidazole Synthesis

Multi-component condensation reactions are a hallmark of imidazole synthesis, offering a direct route to highly substituted products from simple acyclic precursors. The Debus-Radziszewski synthesis, first reported in 1858, remains a cornerstone method. wikipedia.orgnih.govirjmets.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.comslideshare.net

For the specific synthesis of a 4,5-disubstituted imidazole like the target compound, the starting materials would be strategically chosen. A potential pathway could involve the reaction of a dicarbonyl compound with an aldehyde that provides the C2 carbon of the ring, and ammonia, which supplies the nitrogen atoms. While the classic Debus reaction gives poor yields, modern modifications have significantly improved its efficiency. ijprajournal.com

Table 1: Overview of Condensation Reactions for Imidazole Ring Formation

| Reaction Name | Reactants | General Product | Key Features |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | One-pot, multi-component reaction. wikipedia.org |

| Four-Component Condensation | Benzil, Aldehyde, Primary Amine, Ammonium (B1175870) Acetate (B1210297) | 1,2,4,5-Tetrasubstituted Imidazoles | Allows for the introduction of a substituent on a nitrogen atom. organic-chemistry.org |

Cyclization Approaches for Imidazole Ring Construction

Cyclization strategies provide alternative and often more controlled pathways to the imidazole ring. These methods typically involve the reaction of two components that together contain the necessary C-C-N-C-N backbone.

One common approach involves the reaction of α-haloketones with amidines. The α-haloketone provides a C-C=O fragment, while the amidine supplies the N-C-N unit. The initial reaction forms an intermediate which then cyclizes and dehydrates to form the imidazole ring. Another strategy is the [3+2] cyclization of vinyl azides with amidines, which can proceed under catalyst-free conditions to selectively yield 2,4-disubstituted imidazoles. mdpi.com The development of regioselective cyclization methods is critical for preparing specifically substituted imidazoles like 1H-Imidazole-4-methanol, 5-methyl-, avoiding the formation of isomeric byproducts. rsc.orgacs.org

Regioselective Introduction of Methyl and Hydroxymethyl Groups

Once the imidazole ring is formed, or by starting with a pre-functionalized precursor, the precise installation of the 5-methyl and 4-hydroxymethyl groups is paramount. The regioselectivity of these introductions is a key challenge in the synthesis.

Alkylation and Acylation Techniques for Methyl Group Incorporation

Direct C-methylation of a pre-formed imidazole ring can be challenging due to issues with regioselectivity. Therefore, a more common and efficient strategy is to begin the synthesis with a starting material that already contains the required methyl group. A widely used precursor is 4-methylimidazole (B133652). google.comgoogle.comgoogle.com Alternatively, syntheses can commence from ethyl 4-methyl-5-imidazolecarboxylate, which possesses the C5-methyl group and a C4-ester group that can be subsequently converted to the hydroxymethyl function. nih.govsigmaaldrich.comchemicalbook.com The use of such precursors bypasses the need for a separate, and often difficult, C5-methylation step.

Hydroxymethylation Methods: Reduction and Substitution Reactions

Two primary and effective methods have been established for introducing the hydroxymethyl group at the C4 position of the 5-methylimidazole core.

Direct Hydroxymethylation: This method involves the reaction of 4-methylimidazole with formaldehyde (B43269) or its polymer equivalent, paraformaldehyde. google.com The reaction is typically carried out in a concentrated aqueous solution under basic conditions (pH 11-13.5), which significantly increases the yield compared to earlier methods performed at high temperatures and pressures. google.comgoogle.com This direct substitution reaction provides a straightforward and industrially viable route to 4-hydroxymethyl-5-methylimidazole.

Table 2: Conditions for Direct Hydroxymethylation of 4-Methylimidazole

| Reagent | Base | pH | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Formaldehyde | NaOH | 12.6 | 40°C | 82.1% | google.com |

| Paraformaldehyde | Strong inorganic base | 8.5-8.9 (neutralization pH) | 20-60°C | High | google.com |

Reduction of a Carboxylic Ester: An alternative and widely reported pathway is the reduction of an ester group at the C4 position. The synthesis often starts with ethyl 4-methyl-5-imidazolecarboxylate. nih.govsigmaaldrich.comchemicalbook.com This ester is then reduced to the corresponding primary alcohol, 1H-Imidazole-4-methanol, 5-methyl-. This transformation requires potent reducing agents. While early reports used expensive reagents like lithium aluminum hydride (LiAlH₄), more cost-effective methods using an alkali metal such as sodium or lithium in liquid ammonia have been developed, making the process more suitable for large-scale production. google.comgoogle.com

Table 3: Reducing Agents for Imidazole-4-carboxylate

| Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether/THF | High cost, potent reducing agent. | google.com |

Advanced Synthetic Protocols for Enhanced Yield and Purity

Modern synthetic organic chemistry has introduced several advanced protocols that can be applied to the synthesis of 1H-Imidazole-4-methanol, 5-methyl- to improve reaction efficiency, yield, and environmental footprint. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields for imidazole synthesis. ijprajournal.comorganic-chemistry.org This technique can be applied to the Debus-Radziszewski condensation, accelerating the multi-component reaction. organic-chemistry.org

Novel Catalysis: A shift towards green and reusable catalysts is evident. Heterogeneous catalysts, such as zeolites, clays, or metal oxide nanoparticles (e.g., Cr₂O₃, ZnO), offer advantages like easy separation and recyclability. nih.govnih.gov Biodegradable catalysts like lactic acid and boric acid have also been employed effectively in one-pot imidazole syntheses. ijprajournal.com

Solvent-Free and Ultrasound-Assisted Reactions: Conducting reactions under solvent-free (neat) conditions minimizes waste and can lead to higher yields. ijprajournal.comorganic-chemistry.org Additionally, the use of ultrasound irradiation has been shown to be an effective method for promoting the condensation reactions required for imidazole ring formation, often at room temperature. ijprajournal.com

These advanced protocols, while not always reported specifically for 1H-Imidazole-4-methanol, 5-methyl-, represent powerful tools that can be adapted to its synthesis to create more efficient, cost-effective, and environmentally benign manufacturing processes. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1H-Imidazole-4-methanol, 5-methyl- |

| 4-Methylimidazole |

| 2,5-di(hydroxymethyl)-4-methylimidazole |

| Ethyl 4-methyl-5-imidazolecarboxylate |

| 4-hydroxymethyl-5-methylimidazole |

| Formaldehyde |

| Paraformaldehyde |

| Ammonia |

| Lithium aluminum hydride |

| Sodium |

| Lactic acid |

| Boric acid |

| Benzil |

Catalytic Methods in the Synthesis of 1H-Imidazole-4-methanol, 5-methyl-

Catalytic approaches offer efficient routes to 1H-Imidazole-4-methanol, 5-methyl-. One prominent method is the base-catalyzed hydroxymethylation of 4-methylimidazole. This reaction involves treating 4-methylimidazole with formaldehyde or its polymer equivalent, paraformaldehyde. The reaction proceeds in the presence of a catalytically effective amount of a strong inorganic base, such as sodium hydroxide. google.com Optimal conditions often involve using a concentrated aqueous solution of sodium chloride at temperatures ranging from 20°C to 60°C. google.com This process allows for the direct installation of the hydroxymethyl group onto the imidazole ring, yielding the target product.

Another significant synthetic route involves the reduction of a corresponding ester derivative, ethyl 5-methyl-1H-imidazole-4-carboxylate. This transformation is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The ester is added to a suspension of LiAlH₄, and the reaction is stirred at room temperature to achieve the reduction of the ester functional group to the primary alcohol, affording 1H-Imidazole-4-methanol, 5-methyl-. chemicalbook.com

Table 1: Synthetic Methods for 1H-Imidazole-4-methanol, 5-methyl-

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Methylimidazole | Formaldehyde (or Paraformaldehyde), NaOH | Concentrated aq. NaCl, 20-60°C | 1H-Imidazole-4-methanol, 5-methyl- | google.com |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | Lithium aluminum hydride (LiAlH₄) | THF, Room Temperature | 1H-Imidazole-4-methanol, 5-methyl- | chemicalbook.com |

Green Chemistry Approaches in Synthetic Pathways

While specific green chemistry protocols for the direct synthesis of 1H-Imidazole-4-methanol, 5-methyl- are not extensively documented, general methodologies for synthesizing substituted imidazoles highlight the potential for more environmentally benign approaches. These methods focus on reducing waste, avoiding hazardous solvents, and utilizing reusable catalysts.

One such approach is the solventless, microwave-assisted synthesis of 4,5-disubstituted imidazoles. This method involves the rapid condensation of a 1,2-diketone with urotropine (a source of formaldehyde) and ammonium acetate. organic-chemistry.org The use of microwave irradiation accelerates the reaction, and the solvent-free conditions minimize waste generation. organic-chemistry.org

Another green strategy employs reusable solid catalysts, such as ZSM-11 zeolites. These catalysts have demonstrated high activity in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles from reactants like benzil, aldehydes, amines, and ammonium acetate under solvent-free conditions. nih.gov The catalyst can be recovered and reused multiple times without a significant loss in performance. nih.gov Additionally, the use of ionic liquids, such as 1-methyl-3-H-imidazolium nitrate, as both a promoter and medium under microwave irradiation has been reported for the synthesis of 2,4,5-trisubstituted imidazoles directly from α-hydroxyketones and alcohols. fgcu.edu These general green protocols could potentially be adapted for the synthesis of 1H-Imidazole-4-methanol, 5-methyl-.

Derivatization Strategies of 1H-Imidazole-4-methanol, 5-methyl-

The presence of two key functional groups—the hydroxyl group and the imidazole ring system—allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of related compounds.

Modification of the Hydroxyl Group

The primary alcohol functionality in 1H-Imidazole-4-methanol, 5-methyl- is amenable to several common chemical transformations.

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or anhydrides. For instance, the related compound 4,5-dihydroxymethyl-1-triphenylmethylimidazole has been shown to react with acetic anhydride (B1165640) to yield the corresponding acetoxymethyl derivative. researchgate.net This suggests a similar reactivity for 1H-Imidazole-4-methanol, 5-methyl-.

Oxidation: Selective oxidation of the primary alcohol can yield either the corresponding aldehyde (5-methyl-1H-imidazole-4-carbaldehyde) or carboxylic acid (5-methyl-1H-imidazole-4-carboxylic acid). Activated manganese dioxide is a reagent known to oxidize hydroxymethyl groups on imidazole rings to aldehydes. researchgate.net

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen, such as chlorine, to form a more reactive intermediate. Treatment of the N-methylated analogue, (1-methyl-3H-imidazol-4-yl)-methanol, with thionyl chloride (SOCl₂) effectively converts the alcohol to 5-chloromethyl-1-methyl-1H-imidazole hydrochloride. chemicalbook.com

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Esterification | Acetic Anhydride | Ester |

| Oxidation | Manganese Dioxide | Aldehyde |

| Halogenation | Thionyl Chloride | Chloro-derivative |

Functionalization of the Imidazole Ring System

The imidazole ring itself offers multiple sites for functionalization, primarily at the unsubstituted ring nitrogen.

N-Alkylation: The imino hydrogen on the imidazole ring can be readily replaced with an alkyl or aryl group. Standard conditions for this transformation involve reacting the imidazole with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net Stronger bases like sodium hydride (NaH) can also be employed to deprotonate the imidazole, followed by the addition of the alkylating agent. researchgate.net

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net While substitution typically occurs at the C4 or C5 positions, these are occupied in the target molecule by methyl and hydroxymethyl groups, respectively. In such blocked systems, electrophilic substitution, if it occurs, is directed to the C2 position. uobabylon.edu.iq Reactions like nitration, sulfonation, and halogenation could potentially functionalize this C2 position under appropriate conditions. uobabylon.edu.iqyoutube.com The introduction of a protecting group on one of the ring nitrogens, such as a triphenylmethyl (trityl) group, can influence the regioselectivity of subsequent reactions on the ring or its substituents. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 1h Imidazole 4 Methanol, 5 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the molecular structure of 1H-Imidazole-4-methanol, 5-methyl-. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1H-Imidazole-4-methanol, 5-methyl- displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) reveal information about adjacent protons.

The expected signals in the ¹H NMR spectrum are:

A singlet for the proton at the C2 position of the imidazole (B134444) ring (H-2). This proton is not coupled to any neighboring protons, resulting in a sharp singlet, typically observed in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

A singlet for the methylene (B1212753) protons (-CH₂OH) of the hydroxymethyl group. These two protons are chemically equivalent and are not typically coupled to other protons, appearing as a singlet around 4.4-4.6 ppm.

A singlet for the methyl protons (-CH₃) attached to the C5 position of the imidazole ring. These three equivalent protons give rise to a single signal, typically in the upfield region (around 2.2-2.4 ppm).

A broad singlet corresponding to the hydroxyl proton (-OH) and the amine proton (-NH) of the imidazole ring. The chemical shifts of these protons are variable and depend on the solvent, concentration, and temperature. They can also exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to the disappearance of their signals.

Table 1: Predicted ¹H NMR Data for 1H-Imidazole-4-methanol, 5-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.5 - 8.0 | Singlet (s) |

| -CH₂OH | 4.4 - 4.6 | Singlet (s) |

| -CH₃ | 2.2 - 2.4 | Singlet (s) |

| N-H | Variable | Broad Singlet (br s) |

| O-H | Variable | Broad Singlet (br s) |

¹³C NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

The expected signals for 1H-Imidazole-4-methanol, 5-methyl- are:

Signals for the three carbon atoms of the imidazole ring (C2, C4, and C5). The C2 carbon, situated between two nitrogen atoms, is the most deshielded and appears furthest downfield (around 135-140 ppm). The substituted C4 and C5 carbons appear at intermediate chemical shifts.

A signal for the methylene carbon (-CH₂OH), typically found in the range of 55-60 ppm.

An upfield signal for the methyl carbon (-CH₃), usually appearing around 10-15 ppm.

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would confirm the assignments by showing a cross-peak between the ¹H signal of the -CH₂OH group and the ¹³C signal of its carbon, and similarly for the -CH₃ and C-2 protons and their respective carbons. libretexts.org

Table 2: Predicted ¹³C NMR Data for 1H-Imidazole-4-methanol, 5-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 140 |

| C4 | 125 - 135 |

| C5 | 120 - 130 |

| -CH₂OH | 55 - 60 |

| -CH₃ | 10 - 15 |

Advanced 2D NMR for Complete Assignment

To achieve a complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals. However, long-range couplings, for instance between the methyl protons and the C2-H proton, might be observable under certain conditions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key HMBC correlations for 1H-Imidazole-4-methanol, 5-methyl- would include:

A correlation between the methyl protons (-CH₃) and the C4 and C5 carbons of the imidazole ring.

A correlation between the methylene protons (-CH₂OH) and the C4 and C5 carbons.

A correlation between the C2-H proton and the C4 and C5 carbons. These correlations are instrumental in piecing together the substituted imidazole ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The calculated monoisotopic mass for 1H-Imidazole-4-methanol, 5-methyl- (C₅H₈N₂O) is 112.063662883 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the elemental composition of the molecule.

Table 3: HRMS Data for 1H-Imidazole-4-methanol, 5-methyl-

| Formula | Calculated Monoisotopic Mass (Da) |

| C₅H₈N₂O | 112.063662883 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The analysis of these fragments provides detailed structural information.

In the mass spectrum of 1H-Imidazole-4-methanol, 5-methyl-, the protonated molecule [M+H]⁺ would have an m/z of approximately 113. The fragmentation of this ion can proceed through several pathways. Based on GC-MS data, key fragments are observed at m/z 112, 95, and 111. nih.gov

A plausible fragmentation pathway could involve:

Loss of a hydrogen radical: The molecular ion at m/z 112 can lose a hydrogen atom to form a stable cation at m/z 111.

Loss of water: The precursor ion can lose a molecule of water (18 Da) from the hydroxymethyl group, leading to a fragment ion at m/z 95. This is a common fragmentation pattern for alcohols.

Loss of a hydroxyl radical: Cleavage of the C-O bond can result in the loss of a hydroxyl radical (•OH, 17 Da), which could lead to a fragment that, after rearrangement, results in an ion at m/z 95.

The study of these fragmentation patterns helps to confirm the presence of the hydroxymethyl and methyl groups on the imidazole ring. libretexts.org

Table 4: Potential Mass Spectrometry Fragments for 1H-Imidazole-4-methanol, 5-methyl-

| m/z | Proposed Fragment | Neutral Loss |

| 113 | [M+H]⁺ | - |

| 112 | [M]⁺ | H• |

| 111 | [M-H]⁺ | H• |

| 95 | [M+H - H₂O]⁺ | H₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For 1H-Imidazole-4-methanol, 5-methyl-, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the imidazole ring, and the methyl group.

The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration associated with the primary alcohol further corroborates this, appearing in the 1050-1250 cm⁻¹ range.

The imidazole ring contributes several key signals. The N-H stretching vibration of the imidazole ring is observed as a moderate to strong band around 3100-3150 cm⁻¹. The C=N stretching vibration within the heterocyclic ring gives rise to a characteristic absorption band in the 1500-1650 cm⁻¹ region. Additionally, C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range. The C-H stretching of the imidazole ring appears around 3000-3100 cm⁻¹.

The aliphatic methyl group (-CH₃) attached to the imidazole ring exhibits characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The corresponding C-H bending vibrations are typically observed around 1375-1450 cm⁻¹.

A summary of the expected IR absorption bands for 1H-Imidazole-4-methanol, 5-methyl- is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (Broad) |

| Primary Alcohol | C-O Stretch | 1050 - 1250 |

| Imidazole Ring | N-H Stretch | 3100 - 3150 |

| Imidazole Ring | C-H Stretch | 3000 - 3100 |

| Imidazole Ring | C=N Stretch | 1500 - 1650 |

| Imidazole Ring | C-N Stretch | 1250 - 1350 |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 |

| Methyl Group (-CH₃) | C-H Bend | 1375 - 1450 |

This table is generated based on typical infrared absorption frequencies for the respective functional groups.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 1H-Imidazole-4-methanol, 5-methyl- and for its separation from complex mixtures. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Extract Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for analyzing volatile and semi-volatile compounds. However, the analysis of polar compounds like 1H-Imidazole-4-methanol, 5-methyl- can be challenging due to their low volatility and potential for interaction with the GC column. mdpi.comresearchgate.net To overcome these issues, a derivatization step is often employed to convert the polar -OH and N-H groups into less polar, more volatile derivatives. researchgate.net For instance, derivatization with reagents like isobutylchloroformate can be utilized. researchgate.net

Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. The National Institute of Standards and Technology (NIST) has documented GC data for this compound, indicating its amenability to this technique. nih.govnist.gov

A typical GC-MS method for a derivatized imidazole compound might involve the following parameters:

| Parameter | Condition |

| Column | Fused-silica capillary column (e.g., coated with Carbowax 20M) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table represents typical parameters for GC-MS analysis of related imidazole compounds and may require optimization for 1H-Imidazole-4-methanol, 5-methyl-.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like 1H-Imidazole-4-methanol, 5-methyl-. The analysis is typically performed using a reverse-phase (RP) column, where the stationary phase is nonpolar and the mobile phase is polar. sielc.comsielc.com

A specific HPLC method for the analysis of 1H-Imidazole-4-methanol, 5-methyl- utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com Detection is commonly achieved using a UV detector, as imidazole derivatives absorb UV light. researchgate.net The wavelength for detection is often set around 215-230 nm. researchgate.net

The following table outlines a reported HPLC method for the quantification of 1H-Imidazole-4-methanol, 5-methyl-. sielc.comsielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV |

| Application | Purity assessment and preparative separation |

This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.comsielc.com

Biological Activities and Pharmacological Investigations of 1h Imidazole 4 Methanol, 5 Methyl and Its Analogs

Antimicrobial Properties and Mechanisms of Action

The imidazole (B134444) nucleus is a well-established scaffold in medicinal chemistry, known for conferring a range of biological activities, including antimicrobial effects. cymitquimica.com Research into extracts containing 1H-Imidazole-4-methanol, 5-methyl- suggests its potential contribution to these properties.

Antifungal Activities

1H-Imidazole-4-methanol, 5-methyl- has been identified as a constituent in natural extracts that exhibit significant antifungal properties. nih.govresearchgate.net A study on an aqueous ammonia (B1221849) extract from the bark of the Holm oak (Quercus ilex subsp. ballota) identified 1H-Imidazole-4-methanol, 5-methyl- as one of the phytochemical components. researchgate.net This extract demonstrated notable in vitro efficacy against several invasive forest pathogens. researchgate.net

Additionally, essential oil from the leaves of Murraya koenigii was found to contain 1H-Imidazole-4-methanol, 5-methyl- as a minor component. bdpsjournal.orgscribd.com Related research on the essential oil of Murraya paniculata highlighted the presence of other compounds with known antifungal activities, such as caryophyllene (B1175711) oxide. bdpsjournal.org

Table 1: In Vitro Antifungal Activity of Holm Oak Bark Extract Containing 1H-Imidazole-4-methanol, 5-methyl-

| Pathogen | Disease Caused | Extract EC₉₀ (µg/mL) |

|---|---|---|

| Phytophthora cinnamomi | Root and Crown Rot | 75 |

| Cryphonectria parasitica | Chestnut Blight | 295 |

| Fusarium circinatum | Pitch Canker | 322 |

Data sourced from a study on the aqueous ammonia extract of Holm oak bark. researchgate.net

Enzyme Inhibition Studies

Investigations into synthetic analogs of 1H-Imidazole-4-methanol, 5-methyl- have uncovered promising enzyme-inhibiting capabilities, particularly relevant to the field of neuropharmacology.

Acetylcholinesterase (AChE) Inhibitory Activity

Research has been conducted on the 2-phenyl analog of the target compound, known as 5-Methyl-2-phenyl-1H-imidazole-4-methanol. smolecule.com Studies have revealed that this specific analog exhibits moderate inhibitory activity against acetylcholinesterase (AChE). smolecule.com AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. smolecule.com The inhibition of this enzyme leads to increased levels and prolonged availability of acetylcholine, a key therapeutic strategy for certain neurological conditions. smolecule.com

Implications for Neurodegenerative Diseases

The demonstrated acetylcholinesterase inhibitory activity of 5-Methyl-2-phenyl-1H-imidazole-4-methanol positions it as a compound of interest for neurodegenerative diseases, most notably Alzheimer's disease. smolecule.com A deficiency in cholinergic neurotransmission is a well-established hallmark of Alzheimer's pathology, and AChE inhibitors are a primary class of drugs used to manage its symptoms. The moderate AChE inhibition by this analog suggests its potential as a lead compound for the development of new therapeutic agents aimed at treating neurodegenerative conditions. smolecule.com

Analgesic Potential and Opioid Receptor Interactions (referencing 2-phenyl analog for related research avenues)

Further investigation into the 2-phenyl analog, 5-Methyl-2-phenyl-1H-imidazole-4-methanol, has highlighted its potential in pain management. smolecule.com This analog is structurally related to mitragynine (B136389), the primary psychoactive alkaloid found in the kratom plant (Mitragyna speciosa), which is known for its analgesic, opioid-like effects. smolecule.com

Research suggests that 5-Methyl-2-phenyl-1H-imidazole-4-methanol may retain the desirable analgesic properties of mitragynine while potentially having a reduced risk of dependence and addiction. smolecule.com This characteristic makes it a compelling candidate for further medicinal chemistry efforts aimed at developing safer and more effective pain management medications. smolecule.com Its unique structure, combining an imidazole core with phenyl and methanol (B129727) functional groups, may contribute to a specific biological activity profile that could be harnessed for therapeutic benefit. smolecule.com

Research into Reduced Dependence Potential (referencing 2-phenyl analog for related research avenues)

Research into imidazole analogs has explored avenues for developing therapeutics with reduced potential for dependence. A notable example is the investigation of 5-methyl-2-phenyl-1H-imidazole-4-methanol, a structural analog of Mitragynine. Mitragynine, the primary alkaloid in the kratom plant, is known for its analgesic properties but also carries a risk of dependence. Studies suggest that the 2-phenyl analog may retain the pain-relieving effects while exhibiting a lower risk of addiction, positioning it as a promising candidate for the development of safer pain management medications. jofamericanscience.org This line of research highlights a potential therapeutic trajectory for other structurally related imidazole-containing compounds, including 1H-Imidazole-4-methanol, 5-methyl-, by exploring modifications that separate therapeutic efficacy from dependence liability.

Broader Biological Pathway Targeting and Therapeutic Development

The imidazole core is a versatile platform for drug development, targeting a wide array of biological pathways. The presence of the imidazole moiety imparts unique properties that are leveraged in the development of drugs for various diseases. For instance, the 2-phenyl analog of 1H-Imidazole-4-methanol, 5-methyl- has been noted for its moderate inhibitory activity against acetylcholinesterase, an enzyme implicated in neurodegenerative conditions like Alzheimer's disease. jofamericanscience.org This suggests a potential role for such compounds as lead structures in the development of new treatments for neurological disorders.

Furthermore, the imidazole scaffold is a key component in the design of inhibitors for other critical enzymes and receptors. For example, various imidazole derivatives have been synthesized and evaluated for their anticancer potential through the inhibition of targets like the Epidermal Growth Factor Receptor (EGFR). The development of novel 1,5-diaryl-1H-imidazole derivatives as inhibitors of the interaction between host proteins and HIV-1 integrase further illustrates the broad therapeutic applicability of this chemical class. jardineriaon.com These examples underscore the potential of 1H-Imidazole-4-methanol, 5-methyl- and its analogs to be developed into targeted therapies for a range of diseases, including cancer and viral infections.

Presence in Natural Extracts and Bioactive Screening

Scientific analyses of various plant extracts have confirmed the presence of 1H-Imidazole-4-methanol, 5-methyl-. Gas chromatography-mass spectrometry (GC-MS) analysis of an aqueous ammonia extract of Holm Oak (Quercus ilex subsp. ballota) bark identified 1H-Imidazole-4-methanol, 5-methyl- as one of its constituents. Similarly, this compound was detected in the analysis of organic solvent extracts from the bark of Aesculus chinensis Bunge (Chinese horse chestnut). annalsofplantsciences.combotanical-online.com

While the leaves of Murraya koenigii (curry leaf) are known for their rich and diverse phytochemical composition, including various alkaloids and phenolic compounds, current analytical studies have not identified 1H-Imidazole-4-methanol, 5-methyl- in its extracts. nih.gov

Table 1: Identification of 1H-Imidazole-4-methanol, 5-methyl- in Plant Extracts

| Plant Species | Part Analyzed | Compound Identified |

|---|---|---|

| Quercus ilex subsp. ballota (Holm Oak) | Bark | Yes |

| Aesculus chinensis Bunge (Chinese Horse Chestnut) | Bark | Yes |

The presence of 1H-Imidazole-4-methanol, 5-methyl- in plants like Holm Oak and Chinese Horse Chestnut contributes to their complex phytochemical makeup and may play a role in their traditional medicinal applications.

Holm Oak bark is utilized in traditional remedies for treating a variety of ailments, including gastrointestinal issues, throat and skin infections, and hemorrhoids. nih.gov These therapeutic uses are often attributed to the high concentration of tannins and other phenolic compounds, which exhibit astringent and antibacterial properties. botanical-online.com The identification of 1H-Imidazole-4-methanol, 5-methyl- within this extract adds to the understanding of its chemical diversity and potential synergistic effects of its components.

Table 2: Phytochemicals Identified in Aesculus chinensis Bunge Bark Extract

| Compound | Biological Activity/Potential Application |

|---|---|

| Scopoletin | Anti-inflammatory, antioxidant |

| Vanillin | Flavoring agent, antioxidant |

| Eugenol | Analgesic, antiseptic |

| Pyridine | Chemical intermediate |

| p-Cresol | Disinfectant, chemical intermediate |

| Indoles | Signaling molecules, fragrance |

| Maltol | Flavor enhancer |

| Furfural | Chemical intermediate |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design and Synthesis of Derivatives for Optimized Biological Activity

The generation of derivatives from the 1H-imidazole-4-methanol, 5-methyl- core is a key strategy for enhancing biological activity. Synthetic approaches often involve modifying existing functional groups or building the heterocyclic ring from precursors.

One common strategy begins with related building blocks, such as 4-methyl-1H-imidazole-5-carbaldehyde. researchgate.net The aldehyde group on this precursor is highly reactive and can be used to synthesize various derivatives, including converting it into benzoxazole, benzothiazole, and benzoimidazole structures through multi-step reactions. researchgate.net

A versatile method for creating 1,5-disubstituted imidazole-4-carboxylate esters, which are precursors to a wide range of derivatives, involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. nih.gov These ester intermediates can then be readily hydrolyzed to form carboxylic acids or reacted with hydrazine (B178648) to produce carbohydrazides. nih.gov This systematic approach allows for the introduction of diverse substituents on the imidazole (B134444) ring, facilitating a thorough structure-activity relationship (SAR) analysis. nih.gov For instance, in the synthesis of novel P2X3 receptor antagonists, 5-methyl-1H-benzo[d]imidazole derivatives were designed and synthesized based on key pharmacophores of known antagonists. nih.gov

The reduction of ester groups is a direct method to obtain the hydroxymethyl moiety. For example, (3-methyl-3H-imidazol-4-yl)-methanol was synthesized by the dropwise addition of S-Methyl-SH-imidazole-carboxylic acid ethyl ester to a slurry of lithium aluminum hydride in THF. chemicalbook.com

Table 1: Synthetic Strategies for Imidazole Derivatives

| Starting Material | Reagents | Intermediate/Product Type | Reference |

|---|---|---|---|

| 4-methyl-1H-imidazole-5-carbaldehyde | Various | Benzoxazoles, Benzothiazoles, Benzoimidazoles | researchgate.net |

| Ethyl isocyanoacetate, Imidoyl chlorides | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | nih.gov |

Exploration of Imidazole Ring Substituents on Pharmacological Profiles

The identity and position of substituents on the imidazole ring profoundly influence the pharmacological properties of the resulting compounds. SAR studies focus on systematically altering these substituents to map their effects on activity and selectivity.

In a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles, the substituent at the 5-position was shown to be critical for antibacterial activity. nih.gov For instance, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was the most potent against Gram-positive bacteria, while other derivatives showed significant activity against H. pylori, in some cases four times more active than metronidazole (B1676534). nih.gov This highlights how modifying a single position can tune the antibacterial spectrum and potency.

For P2X3 receptor antagonists based on a 5-methyl-1H-benzo[d]imidazole scaffold, SAR studies led to the discovery of compounds with high potency (IC50 values of 145 and 206 nM) and significant selectivity over the P2X2/3 receptor. nih.gov The judicial choice of different starting materials to create a library of substituted compounds was essential for this detailed SAR analysis. nih.gov

Similarly, studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are potent and selective alpha 2-adrenoceptor agonists, demonstrated that the nature of the substituent plays a critical role in maintaining activity and selectivity. nih.gov

Table 2: Effect of Imidazole Ring Substituents on Biological Activity

| Core Scaffold | Substituent Type | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1-methyl-4-nitro-1H-imidazole | Phenylsulfonyl at C5 | Antibacterial (Gram-positive) | Most potent in the series (MIC ≤8 µg/mL) | nih.gov |

| 1-methyl-4-nitro-1H-imidazole | Various at C5 | Antibacterial (H. pylori) | Compounds 10 and 11 were 4x more active than metronidazole (MIC = 2 µg/mL) | nih.gov |

Impact of Hydroxymethyl and Methyl Groups on Receptor Binding and Efficacy

The specific functional groups of 1H-Imidazole-4-methanol, 5-methyl-, namely the hydroxymethyl (-CH2OH) at position 4 and the methyl (-CH3) at position 5, are key determinants of its interaction with biological targets.

The hydroxymethyl group, with its capacity for hydrogen bonding, can form crucial interactions with amino acid residues in a receptor's binding pocket. smolecule.com The methyl group, in contrast, enhances hydrophobicity and can engage in van der Waals interactions, influencing how the molecule fits into a binding site. smolecule.com

A SAR study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of medetomidine, directly investigated the role of the methyl group on the carbon bridge connecting the naphthalene (B1677914) and imidazole rings. nih.gov The study involved replacing the methyl group with hydrogen, hydroxy, methoxy, carbonyl, or trifluoromethyl groups. nih.gov With the exception of the desmethyl analog, none of the other derivatives were as potent as the parent compound on alpha-2 adrenergic receptors. nih.gov This indicates that the methyl group is critical for optimal potency in this specific scaffold. The study concluded that the nature of the substituent and the chirality at the carbon bridge are vital for maintaining high alpha 2-adrenoceptor activity and selectivity. nih.gov

Computational Chemistry Approaches in Drug Design

Modern drug design heavily relies on computational methods to predict and explain the interactions between small molecules and their protein targets. These in silico techniques, including molecular docking and QSAR, are instrumental in rationalizing SAR data and guiding the design of more effective derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of binding energy, affinity, and activity. arabjchem.org In the context of imidazole derivatives, docking studies provide insights into how these compounds interact with the active sites of target proteins.

For example, docking studies of imidazole derivatives against the enzyme glutamine:fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a target for antimicrobial agents, showed that the synthesized compounds had low binding energy and good affinity towards the active pocket, suggesting they could be effective inhibitors. researchgate.net The analysis revealed specific interactions, such as hydrogen bond formation with residues like Ser347. researchgate.net

In another study, docking analysis of compounds against fungal enzymes revealed binding free energies ranging from -8.0 to -10.3 kcal/mol. jbcpm.com This type of analysis helps to rank potential drug candidates and understand the structural basis for their activity. Docking studies of novel P2X3R antagonists showed a poor binding score at the known allosteric site, indicating that these new compounds might bind to a different, previously unidentified allosteric site. nih.gov

Table 3: Examples of Molecular Docking Studies on Imidazole Derivatives

| Imidazole Derivative Class | Protein Target | Range of Binding Scores (kcal/mol) | Key Interaction Finding | Reference |

|---|---|---|---|---|

| Substituted Pyrazole Imidazoles | GlcN-6-P synthase | Not specified, but noted as "minimum binding energy" | Hydrogen bonding with active site residues (e.g., Ser347) | researchgate.net |

| GC-MS Analyzed Compounds | Squalene Synthase, Lanosterol-14α Demethylase | -8.6 to -10.3 | High affinity interaction with active sites | jbcpm.com |

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models help to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are most important for efficacy.

A QSAR study was performed on the cytotoxicity data of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives using the linear free energy related (LFER) model. nih.gov This analysis used electronic (Hammett sigma, σ), hydrophobicity (π), and steric (molar refractivity, MR; STERIMOL parameters) properties of the substituents as descriptors. nih.gov To handle the data and avoid collinearities, principal component factor analysis (FA) was used as a preprocessing step before developing multiple linear regression (MLR) models. nih.gov

The resulting QSAR equation showed acceptable statistical quality, explaining over 80% of the variance in the data, and had good predictive potential. nih.gov The analysis revealed that a thiol substituent at the 2-position of the imidazole ring was found to decrease cytotoxicity compared to the unsubstituted analog, providing clear guidance for future synthetic efforts. nih.gov The use of Genetic Function Approximation (GFA) further validated the model, yielding the same optimal equation as the FA-MLR approach. nih.gov

Potential Applications and Translational Research

Role as a Chemical Building Block in Pharmaceutical Synthesis

1H-Imidazole-4-methanol, 5-methyl- serves as a crucial intermediate and building block in the synthesis of pharmaceutical compounds. guidechem.com The imidazole (B134444) ring is a common scaffold in many biologically active molecules, and this particular derivative provides a reactive "handle" (the hydroxymethyl group) for further chemical modifications.

While research on this specific molecule is ongoing, the broader class of imidazole derivatives is of high interest in medicinal chemistry. For example, the related compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, which shares the same core structure, is a structural analogue of Mitragynine (B136389), the primary alkaloid in the kratom plant. smolecule.com Research suggests this analogue may offer similar pain-relieving effects with a potentially lower risk of dependence, highlighting its promise for developing safer analgesics. smolecule.com Furthermore, studies have explored the potential of such derivatives as enzyme inhibitors, with some showing moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative conditions like Alzheimer's disease. smolecule.com These examples underscore the value of the 5-methyl-1H-imidazole-4-methanol skeleton as a foundational element for creating novel therapeutic agents.

Applications in Agrochemical Development

The utility of 1H-Imidazole-4-methanol, 5-methyl- extends to the agrochemical sector, where it is used as a building block for developing new crop protection agents. guidechem.comechemi.com Imidazole-based compounds are known to exhibit fungicidal properties, and this molecule is no exception.

Recent research has identified 1H-Imidazole-4-methanol, 5-methyl- as a constituent of a potent antifungal extract derived from the bark of the Holm oak (Quercus ilex subsp. ballota). mdpi.comresearchgate.net This aqueous ammonia (B1221849) extract demonstrated significant in-vitro efficacy against several invasive forest pathogens. researchgate.net The study revealed that the extract was more effective than the commercial strobilurin fungicide, azoxystrobin, against these particular pathogens. researchgate.net The results suggest that natural extracts containing this compound, or the synthesized compound itself, could be a promising source of bioactive components for new, effective fungicides. researchgate.net

Interactive Data Table: In Vitro Efficacy of Holm Oak Bark Extract Containing 1H-Imidazole-4-methanol, 5-methyl- This table summarizes the effective concentration (EC90) of the extract against key forest pathogens.

| Pathogen | Common Disease Caused | Host(s) | Extract EC90 (µg/mL) researchgate.net |

| Phytophthora cinnamomi | Root and Crown Rot | Quercus, Castanea, etc. | 75 |

| Cryphonectria parasitica | Chestnut Blight | Castanea (Chestnut) | 295 |

| Fusarium circinatum | Pitch Canker | Pinus (Pine) | 322 |

Catalytic Applications in Organic Synthesis

In addition to its role as a synthetic intermediate, 4-Hydroxymethyl-5-methylimidazole is noted for its potential use as a catalyst in various chemical reactions. guidechem.com The nitrogen atoms in the imidazole ring can act as ligands or bases, facilitating a wide range of organic transformations. While the compound is recognized for this potential, specific, large-scale industrial catalytic applications are not extensively detailed in publicly available research.

Bioenergy and Biopharmaceutical Potential

1H-Imidazole-4-methanol, 5-methyl- has been identified as a naturally occurring volatile compound in several plant species, pointing towards its potential in bioenergy and biopharmaceutical production. cabidigitallibrary.org A key finding was its detection in the volatiles of Aesculus chinensis Bunge (Chinese horse chestnut) bark, an extract noted for its potential applications in both bioenergy and biopharmaceuticals. cabidigitallibrary.org

The compound has also been identified in the essential oils of other plants with known medicinal properties, such as the leaves of Murraya koenigii (curry tree) and the bark of Quercus ilex (Holm oak). mdpi.combanglajol.info The presence of this molecule in plants used in traditional medicine and those being investigated for modern applications suggests its inherent biological activity and its potential for being produced through biotechnological or extraction methods for pharmaceutical use. researchgate.netcabidigitallibrary.orgbanglajol.info

Interactive Data Table: Natural Sources of 1H-Imidazole-4-methanol, 5-methyl-

| Plant Source | Part of Plant | Associated Application/Finding | Reference |

| Aesculus chinensis Bunge | Bark (Volatiles) | Potential in bioenergy and biopharmaceuticals | cabidigitallibrary.org |

| Quercus ilex subsp. ballota | Bark (Extract) | Antifungal activity against forest pathogens | mdpi.comresearchgate.net |

| Murraya koenigii (L.) Spreng | Leaves (Essential Oil) | Traditional medicinal uses (diarrhea, dysentery) | banglajol.info |

Advanced Materials Science Applications

While direct applications are still emerging, the structural features of imidazole derivatives like 1H-Imidazole-4-methanol, 5-methyl- make them candidates for research in advanced materials science. Imidazole-based compounds are used to create polymers and coordination complexes. A related compound, this compound2-phenyl-, was mentioned in a 2006 U.S. Congressional bill alongside other specialty chemicals, one of which was related to the production of catalytic converter mats. congress.gov Although this does not directly link 1H-Imidazole-4-methanol, 5-methyl- to this specific application, it places similar chemical structures in the context of industrial materials manufacturing.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes and Sustainable Production

The advancement of 1H-Imidazole-4-methanol, 5-methyl- as a viable candidate for further research and potential development is contingent upon efficient and sustainable manufacturing processes. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents or produce significant waste. Future research should prioritize the development of novel, greener synthetic methodologies.

One promising avenue is the exploration of one-pot, multi-component reactions. Strategies like the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849), could be adapted for this specific molecule. researchgate.net This approach offers the potential for higher atom economy and reduced purification steps. Furthermore, investigating catalytic systems, such as those employing copper iodide, which has been used in the synthesis of other imidazole (B134444) derivatives, could lead to more efficient and environmentally benign processes. nih.gov

Research into sustainable production should also encompass:

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance safety, improve reaction control, and increase yield.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high specificity and operate under mild, aqueous conditions, significantly reducing the environmental footprint.

Renewable Starting Materials: Investigating pathways that utilize bio-based precursors instead of petroleum-derived starting materials is a critical long-term goal for sustainable chemical production. researchgate.net

Comprehensive in vivo Pharmacological and Toxicological Assessments

While preliminary safety data indicates that 1H-Imidazole-4-methanol, 5-methyl- may act as a skin, eye, and respiratory irritant, a thorough understanding of its biological effects is absent. sigmaaldrich.com To establish a foundation for any potential therapeutic use, comprehensive in vivo pharmacological and toxicological studies are essential.

A future research program should systematically evaluate:

Acute, Sub-chronic, and Chronic Toxicity: Determining the effects of single and repeated doses over various timeframes in animal models is necessary to identify potential target organs for toxicity and establish a preliminary safety profile.

Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and excretion of the compound are crucial. Analytical methods, such as reverse-phase HPLC, are available for the detection of this molecule and could be adapted for pharmacokinetic analysis. sielc.comsielc.com

Safety Pharmacology: Investigating potential effects on vital functions, including the cardiovascular, respiratory, and central nervous systems, is a regulatory requirement and critical for safety assessment.

Genotoxicity and Carcinogenicity: A battery of tests is needed to determine if the compound can cause genetic mutations or has the potential to cause cancer.

An exemplary framework for such studies can be seen in the evaluation of other novel chemical entities, which includes detailed behavioral assessments, analysis of biochemical markers for organ function (e.g., liver and kidney), and histopathological examination of tissues. nih.gov

Elucidation of Detailed Mechanisms of Action at the Molecular Level

The central question for 1H-Imidazole-4-methanol, 5-methyl- is how it exerts its biological effects at a molecular level. Given the diverse activities of the imidazole scaffold, several plausible mechanisms warrant investigation. nih.gov

Future research should focus on identifying its molecular targets through:

Target-Based Screening: Based on the activities of similar compounds, screening against panels of known drug targets, such as kinases, topoisomerases, and G-protein coupled receptors, could yield initial hits. Imidazole derivatives have shown activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and topoisomerase, making these attractive starting points. nih.govnih.gov

Phenotypic Screening and Target Deconvolution: Using high-content imaging or other cell-based assays to identify a biological effect and then working backward to identify the molecular target is another powerful approach.

Affinity-Based Proteomics: Techniques like chemical proteomics can identify the direct binding partners of the compound within the cellular proteome.

Once a primary target is identified, further studies involving structural biology (X-ray crystallography or cryo-EM), molecular modeling, and site-directed mutagenesis will be necessary to characterize the precise binding interactions and elucidate the full mechanism of action.

Exploration of Additional Therapeutic Areas and Biological Targets

The known utility of 1H-Imidazole-4-methanol, 5-methyl- is in pharmaceutical synthesis, with a specific mention of its use in creating compounds with antifungal properties. indiarawmaterial.com This provides a clear starting point for therapeutic exploration. However, the broader family of imidazole-containing molecules exhibits a wide spectrum of bioactivities, suggesting that this compound could have applications in multiple disease areas. nih.gov

Unexplored therapeutic avenues include:

Anticancer Activity: Many imidazole derivatives are potent anticancer agents. nih.gov Future studies should screen 1H-Imidazole-4-methanol, 5-methyl- and its derivatives against a diverse panel of cancer cell lines to assess anti-proliferative activity.

Antimicrobial Properties: Beyond its potential as an antifungal, its efficacy against various bacterial and parasitic pathogens should be evaluated. The emergence of antimicrobial resistance makes the discovery of new antimicrobial scaffolds a global health priority. nih.gov

Anti-inflammatory Effects: Some imidazoles act as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov Investigating the potential of 1H-Imidazole-4-methanol, 5-methyl- to modulate inflammatory pathways could open up applications in chronic inflammatory diseases.

Antiviral Potential: Structurally related imidazole compounds have been investigated as inhibitors of HIV-1 integrase, indicating a potential role in antiviral drug discovery. nih.gov

Development of Advanced Delivery Systems for Therapeutic Applications

For any biologically active compound to become a successful therapeutic, it must be able to reach its target site in the body in sufficient concentrations. The physicochemical properties of 1H-Imidazole-4-methanol, 5-methyl- may present challenges such as poor solubility or limited bioavailability. Therefore, the development of advanced delivery systems is a critical area for future research.

Potential strategies to explore include:

Nanoparticle Formulations: Encapsulating the compound within polymeric nanoparticles or lipid-based nanocarriers could improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues, as has been successfully demonstrated for other novel agents. nih.gov

Prodrug Approaches: Modifying the chemical structure to create a prodrug—an inactive precursor that is converted to the active compound in vivo—can be used to improve absorption or alter distribution profiles.

Advanced Formulations: Investigating amorphous solid dispersions, co-crystals, or other formulation technologies could enhance the dissolution rate and oral bioavailability of the compound if it is found to be poorly water-soluble.

These advanced delivery systems could be pivotal in translating the intrinsic biological activity of 1H-Imidazole-4-methanol, 5-methyl- into a viable therapeutic option.

Q & A

Q. What are the common synthetic routes for preparing 1H-Imidazole-4-methanol, 5-methyl-?

The synthesis of 5-methyl-1H-imidazole-4-methanol typically involves condensation reactions. For example, substituted imidazoles can be synthesized via cyclocondensation of α-hydroxyketones with ammonium acetate under reflux conditions. Purification steps, such as recrystallization or column chromatography, are critical to isolate the product . Optimization of reaction parameters (e.g., temperature, solvent polarity) ensures higher yields. Structural validation via NMR and mass spectrometry is recommended post-synthesis.

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Enzyme inhibition assays (e.g., cytochrome P450 or kinase inhibition) are commonly used. For imidazole derivatives, fluorescence-based assays or HPLC quantification of substrate depletion can assess binding affinity. Dose-response curves (IC₅₀ values) should be generated using triplicate measurements. Controls must include known inhibitors to validate assay conditions. Structural analogues with mercapto or hydroxymethyl groups have shown activity in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for imidazole derivatives?

Q. What epigenetic mechanisms could be influenced by methylation at the C5 position of imidazole derivatives?

Methylation may modulate DNA-protein interactions or histone acetylation. Global methylation analysis via dot blot using 5-methylcytosine antibodies can assess DNA methylation patterns in cells treated with imidazole derivatives . Pair this with qPCR or ChIP-seq to identify target genes. Note that methyl group orientation (axial vs. equatorial) impacts steric hindrance and binding affinity to epigenetic enzymes.

Methodological Notes

- Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered moieties. SHELXE is recommended for high-throughput phasing in macromolecular applications .

- NMR Optimization : For ¹H-¹³C HMBC, set long-range coupling constants (J = 8 Hz) to detect weak correlations in aromatic systems.

- Computational Workflow :

- Geometry optimization with implicit solvent.

- Frequency analysis to confirm minima.

- NMR shielding tensors via GIAO method.

- NCS decomposition to assign orbital contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.